![molecular formula C11H16O2 B2484800 2-(4-Propoxyphenyl)ethanol CAS No. 104174-22-3](/img/structure/B2484800.png)
2-(4-Propoxyphenyl)ethanol
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Overview
Description
Molecular Structure Analysis
The molecular structure of 2-(4-Propoxyphenyl)ethanol is represented by the linear formula C11H16O2 . The InChI code for this compound is 1S/C11H16O2/c1-2-9-13-11-5-3-10 (4-6-11)7-8-12/h3-6,12H,2,7-9H2,1H3 .Physical And Chemical Properties Analysis
2-(4-Propoxyphenyl)ethanol is a white to yellow solid .Scientific Research Applications
Surfactant Structures
“2-(4-Propoxyphenyl)ethanol” can be used to create innovative surfactant structures. These structures exhibit unique interfacial activity. The surfactants derived from 2-EH alcohol prepared using alkali and dimetalcyanide catalysts have excellent adsorption and interfacial properties .
Adsorption Properties
This compound has been studied for its adsorption properties. The adsorption behavior of the synthesized compounds was explored using equilibrium surface tension, dynamic surface tension, and static/dynamic contact angle .
Wetting Agents
The study’s outcomes in the testing of wettability indicate that new synthesized nonionic and anionic surfactants constitute an interesting group of amphiphiles with a wide application potential as effective wetting agents, especially in relation to the polymer surface .
Industrial Applications
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-propoxyphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-2-9-13-11-5-3-10(4-6-11)7-8-12/h3-6,12H,2,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJRURGXNWRWRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Propoxyphenyl)ethanol |
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